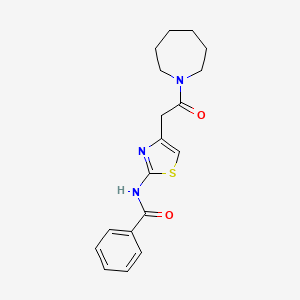![molecular formula C17H21N5 B14975568 N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B14975568.png)
N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is a complex organic compound featuring a triazoloquinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Substitution Reactions:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.
Reduction: Reduction reactions can occur at the quinazoline core, potentially altering its electronic properties.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the methyl and cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced triazoloquinazoline derivatives.
Substitution: Various substituted analogs depending on the reagents used.
Aplicaciones Científicas De Investigación
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: Potential use in the development of new materials with specific electronic properties due to its unique structural features.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: It targets enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell growth and apoptosis by binding to DNA and inhibiting key enzymes.
Comparación Con Compuestos Similares
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinazoline core but differs in substitution patterns.
Triazolo[4,3-a]pyrazine Derivatives: Similar heterocyclic structure with different biological activities.
Uniqueness: N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted biological applications .
Propiedades
Fórmula molecular |
C17H21N5 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N,3-dimethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H21N5/c1-12-19-20-16-14-10-6-7-11-15(14)18-17(22(12)16)21(2)13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
Clave InChI |
RISLYKFUJPFZPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C(=NC3=CC=CC=C32)N(C)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14975492.png)
![N~4~-(2,4-dimethylphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975493.png)
![N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975504.png)
![N-(2-chlorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B14975516.png)
![5-amino-N-(4-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14975517.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14975525.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide](/img/structure/B14975537.png)

![ethyl 4-{4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14975543.png)
![1-(2,5-dimethylbenzyl)-8-methoxy-5-methyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14975548.png)

![[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-methylphenyl)methanone](/img/structure/B14975564.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14975567.png)
